tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Significance of Bridged Azabicyclic Systems in Chemical Research
Bridged heterocyclic compounds are increasingly recognized for their critical role in drug discovery and medicinal chemistry. nih.gov Their defining feature is a three-dimensional configuration that imparts significant scaffold complexity. nih.gov This structural rigidity is a key attribute that chemists leverage to improve the properties of potential drug candidates. Incorporating bridged systems into a molecule can positively influence its pharmacokinetic profile by enhancing metabolic stability and reducing lipophilicity. nih.gov
The conformational constraint imposed by the bridged structure can lead to a more favorable interaction between a small molecule and its biological target, such as an enzyme's active site. nih.gov The rigid nature of these scaffolds helps to lock the molecule in a specific bioactive conformation, which can enhance binding affinity and selectivity. Consequently, numerous drugs incorporating bridged cores are currently on the market for treating a variety of diseases. nih.govbeilstein-journals.org The 6-amino-3-azabicyclo[3.1.0]hexane framework, for instance, is a core component of several pharmaceuticals, including the potent gyrase inhibitor Trovafloxacin. beilstein-journals.org Another example is Saxagliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used for type 2 diabetes, which also features this bicyclic unit. beilstein-journals.org
The Unique Structural Features and Conformational Rigidity of the Azabicyclo[3.1.0]hexane Framework
The azabicyclo[3.1.0]hexane framework is a fused bicyclic system consisting of a pyrrolidine (B122466) ring fused with a cyclopropane (B1198618) ring. This arrangement results in a conformationally restricted structure. nih.gov The inherent strain and rigidity of this scaffold are of great interest to synthetic and medicinal chemists. The conformational preferences of this system have been studied using techniques like NMR spectroscopy and X-ray structural analysis. rsc.org
Research on substituted 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives has shown that the five-membered ring can adopt either a chair or a boat conformation depending on the stereochemistry and nature of the substituents. rsc.org For example, certain endo-3-methyl derivatives were found to prefer a chair conformation, while their diastereomers and other related compounds favored a boat conformation. rsc.org This ability to control the spatial arrangement of substituents by selecting specific isomers makes the azabicyclo[3.1.0]hexane scaffold a valuable template in rational drug design.
Scope and Focus: Academic Research on N-tert-Butoxycarbonyl-Protected 3-Azabicyclo[3.1.0]hexane Derivatives and Their Synthetic Utility
A significant area of academic and industrial research focuses on derivatives of the azabicyclo[3.1.0]hexane scaffold where the nitrogen atom is protected, most commonly with a tert-butoxycarbonyl (Boc) group. The resulting compound, tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate, and its analogues are versatile synthetic intermediates. beilstein-journals.orgchemimpex.com The Boc protecting group is widely used in organic synthesis because it is stable under many reaction conditions but can be removed cleanly under mild acidic conditions. beilstein-journals.org
The N-Boc protected azabicyclo[3.1.0]hexane scaffold serves as a crucial building block for constructing more complex, biologically active molecules. beilstein-journals.orgmdpi.com Research has demonstrated its utility in the synthesis of novel dipeptidyl peptidase-IV (DPP-IV) inhibitors by incorporating conformationally restricted N-aryl or N-heteroaryl derivatives at the P(2) region of 2-cyanopyrrolidines. nih.gov
The synthesis of these scaffolds has been a subject of intensive study. Stereoselective methods have been developed to produce specific isomers of these compounds. For example, dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be controlled to selectively form either the exo- or endo-3-azabicyclo[3.1.0]hexanes with high diastereoselectivity, even at very low catalyst loadings. acs.orgnih.gov Furthermore, concise synthetic routes to all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid have been developed, significantly shortening previously known procedures and enabling access to these valuable unnatural amino acids for further research. nih.govnovartis.comresearchgate.net
The chemical properties of various functionalized N-Boc-azabicyclo[3.1.0]hexane derivatives have been documented, highlighting their role as key intermediates.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| tert-Butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | 419572-19-3 | C11H17NO3 | 211.26 |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | 850808-43-4 | C11H19NO3 | 213.27 |
| tert-Butyl rel-(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | 273206-92-1 | C10H18N2O2 | 198.26 |
| tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | 114214-49-2 | C9H15NO3 | 185.22 |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8(7)11/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBNLHMUKNJENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735133 | |
| Record name | tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153789-12-9 | |
| Record name | tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Construction of Tert Butyl Protected 3 Azabicyclo 3.1.0 Hexane Derivatives
Strategies for the Formation of the Azabicyclo[3.1.0]hexane Core
The construction of the strained azabicyclo[3.1.0]hexane ring system requires robust and stereoselective synthetic methods. Key strategies involve the formation of the three-membered cyclopropane (B1198618) ring onto a pre-existing five-membered nitrogen heterocycle or the simultaneous formation of both rings through intramolecular cyclization.
Cyclopropanation Reactions for Bicyclic Ring Construction
Transition-metal catalyzed cyclopropanation of unsaturated nitrogen heterocyles is a primary approach for synthesizing the azabicyclo[3.1.0]hexane core. This method involves the reaction of a carbene precursor with an alkene, mediated by a metal catalyst.
Dirhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbene intermediates, which can then undergo cyclopropanation with alkenes. The choice of diazo compound and rhodium catalyst can significantly influence the reaction's outcome and stereoselectivity.
The cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by dirhodium(II) complexes, provides a direct route to the tert-butyl 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold. Notably, this reaction can be achieved with very low catalyst loadings (as low as 0.005 mol %). acs.org The choice of dirhodium(II) catalyst can influence the diastereoselectivity of the cyclopropanation, affording either the exo- or endo-isomer as the major product. acs.org For instance, dirhodium(II) acetate (B1210297) is a commonly used catalyst for this transformation. nih.gov
Interestingly, the nature of the carbene precursor plays a crucial role in determining the reaction pathway. While acceptor carbenes derived from ethyl diazoacetate lead to cyclopropanation of the double bond in N-Boc-2,5-dihydro-1H-pyrrole, donor/acceptor carbenes derived from aryldiazoacetates result in a highly selective C–H functionalization at the α-position to the nitrogen atom, without formation of the bicyclic core. nih.govacs.org
A sequential approach involving both C-H functionalization and cyclopropanation has also been demonstrated. The initial C-H functionalization product of N-Boc-2,5-dihydro-1H-pyrrole can subsequently undergo cyclopropanation with ethyl diazoacetate using a dirhodium(II) catalyst like Rh₂(esp)₂ to generate highly substituted 3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.gov
Table 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate nih.gov
| Catalyst | Catalyst Loading (mol%) | Yield (%) |
|---|
Palladium catalysts have emerged as powerful tools for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. One notable method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which serve as diazo compound precursors. rsc.org This approach provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with good diastereoselectivity. rsc.org The reaction is practical for gram-scale synthesis and allows for the isolation of the major diastereoisomers by silica (B1680970) gel chromatography. rsc.org
The reaction conditions are typically mild, and the process is tolerant of various substituents on the maleimide (B117702) nitrogen. This methodology has been successfully applied to the synthesis of bioactive compounds, including a mu opioid receptor antagonist. rsc.org
Table 2: Palladium-Catalyzed Cyclopropanation of N-Substituted Maleimides with N-Tosylhydrazones rsc.org
| N-Substituent on Maleimide | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Phenyl | 85 | >20:1 |
| 4-Methylphenyl | 87 | >20:1 |
| 4-Methoxyphenyl | 82 | >20:1 |
| 4-Chlorophenyl | 86 | >20:1 |
Enoldiazoacetates are a class of donor-acceptor diazo compounds that can be used to generate metal carbenes for cyclopropanation reactions. The reaction of silyl-protected enoldiazoacetates with nitrile oxides, catalyzed by dirhodium(II) complexes, can lead to the formation of 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates. nih.gov
In this transformation, the dirhodium(II) catalyst promotes the formation of an aziridine (B145994) intermediate, which then undergoes further reaction to yield the bicyclic product. nih.gov The reaction is sensitive to the electronic nature of the substituents on the nitrile oxide, with electron-withdrawing groups favoring the formation of the azabicyclo[3.1.0]hexane system in high yields. nih.gov Both ethyl and tert-butyl esters of the enoldiazoacetate can be used effectively in this process. nih.gov
Table 3: Dirhodium(II)-Catalyzed Reaction of Enoldiazoacetates with Nitrile Oxides nih.gov
| Enoldiazoacetate Ester | Nitrile Oxide Substituent | Product | Yield (%) |
|---|---|---|---|
| Ethyl | 4-Nitrophenyl | 3-Oxo-1-(4-nitrophenyl)-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 85 |
| Ethyl | 2-Nitrophenyl | 3-Oxo-1-(2-nitrophenyl)-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 92 |
Intramolecular Cyclization and Annulation Processes
Intramolecular reactions provide a powerful means to construct the azabicyclo[3.1.0]hexane core, often with a high degree of stereocontrol, by forming one of the rings from a suitably functionalized precursor.
A notable strategy for the synthesis of substituted 3-azabicyclo[3.1.0]hexanes involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com This method allows for the construction of conformationally restricted, highly substituted aza[3.1.0]bicycles. mdpi.com The reaction proceeds by the intramolecular addition of the amide nitrogen to the vinyl group, facilitated by a strong base such as potassium tert-butoxide. mdpi.com
This tailor-made reaction for saturated aza[3.1.0]bicycle-containing fused bicyclic compounds has potential applications in the divergent total synthesis of bioactive molecules. mdpi.com The starting vinyl cyclopropanecarboxamides can be readily prepared, and the cyclization proceeds in moderate to good yields. mdpi.com
Table 4: Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides mdpi.com
| Substituent on Amide Nitrogen | Substituent on Vinyl Group | Base | Product | Yield (%) |
|---|---|---|---|---|
| p-Tolyl | H | t-BuOK | 1-(4-Chlorophenyl)-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 82 |
| Phenyl | H | t-BuOK | 1-(4-Chlorophenyl)-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 75 |
Rearrangement-Based Cyclization Strategies
Rearrangement reactions offer elegant pathways to the azabicyclo[3.1.0]hexane core by transforming a pre-existing scaffold into the desired bicyclic system. One notable example involves the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative. This process provides access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, which are structurally related to the 3-azabicyclo[3.1.0]hexane framework. researchgate.net The synthetic utility of this approach has been demonstrated in the creation of N-Boc-2,3-methano-beta-proline, a bicyclic cyclopropane-containing β-amino acid. researchgate.net
Another relevant strategy is the rhodium N-heterocyclic carbene-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes. This atom-economic process yields [3.1.0] bicyclic products through a diastereoselective pathway, showcasing the power of rearrangement in complex molecule synthesis. acs.org
Formal [3+3] Cycloaddition Pathways
Formal [3+3] cycloaddition reactions represent a powerful tool for the construction of six-membered rings and have been adapted for the synthesis of bicyclic systems. While direct [3+3] cycloadditions to form the 3-azabicyclo[3.1.0]hexane core are less common, related strategies involving different cycloaddition modes are well-documented. For instance, 1,3-dipolar cycloadditions of azomethine ylides with cyclopropenes are highly effective for creating the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.org This method can be catalyzed by copper complexes, such as Cu(CH₃CN)₄BF₄/Ph-Phosferrox, to achieve high diastereo- and enantioselectivity. researchgate.net
Dirhodium(II) catalysis has also been employed in reactions that can be viewed as formal cycloadditions. For example, the reaction of silyl-protected enoldiazoacetates with nitrile oxides can lead to the formation of 2-oxa-6-azabicyclo[3.1.0]hexanes, which are oxygen analogues of the target scaffold. nih.gov These reactions highlight the versatility of cycloaddition strategies in accessing diverse bicyclic frameworks.
Multicomponent Reaction Strategies for Core Formation
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach offers significant advantages in terms of atom economy and step efficiency. While specific MCRs for the direct synthesis of tert-butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate are not extensively reported, the principles of MCRs have been applied to the synthesis of related heterocyclic systems. For instance, multicomponent reactions involving imidazole (B134444) N-oxides have been used to construct complex heterocyclic scaffolds. beilstein-journals.org The development of novel MCRs remains a promising avenue for the streamlined synthesis of azabicyclo[3.1.0]hexane derivatives.
Stereoselective Synthesis of Azabicyclo[3.1.0]hexane Derivatives
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.
Diastereoselective Synthetic Routes
Diastereoselective synthesis of the 3-azabicyclo[3.1.0]hexane core can be achieved through various methods, including catalyst and substrate control. A prominent example is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. semanticscholar.orgnih.gov By carefully selecting the rhodium catalyst, either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate can be obtained with high selectivity. semanticscholar.orgnih.gov
For instance, catalysts like Rh₂(OAc)₄ tend to favor the formation of the exo isomer, while bulkier catalysts can promote the formation of the endo product. This diastereoselectivity is crucial for accessing specific isomers that may have different pharmacological profiles. A multi-gram scale synthesis of a key chiral bicyclic proline fragment for the anti-HCV drug boceprevir (B1684563) utilizes the cis-orientation of substituents on a cyclopropane ring to direct the diastereoselective construction of the proline moiety. aurigeneservices.com
| Catalyst | Substrate | Major Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Rh₂(OAc)₄ | N-Boc-2,5-dihydropyrrole | exo-isomer | High | semanticscholar.orgnih.gov |
| Chiral Dirhodium(II) Tetracarboxylates | N-Boc-2,5-dihydropyrrole | endo-isomer | High | nih.gov |
Enantioselective Approaches for Chiral Azabicyclo[3.1.0]hexane Scaffolds
Enantioselective synthesis is critical for producing single-enantiomer drugs. Several powerful strategies have been developed for the asymmetric synthesis of 3-azabicyclo[3.1.0]hexane scaffolds. One-pot syntheses from allyl carbonates and propargyl amines have been reported, utilizing an amine catalyst for allylic substitution followed by an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.net
Palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexanes. cpu.edu.cn This method allows for the formation of multiple C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivities. researchgate.netresearchgate.net Furthermore, copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes has been shown to produce complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereogenic centers as a single isomer in excellent yields and enantioselectivities. researchgate.net
Control of Relative and Absolute Stereochemistry
Achieving precise control over both relative and absolute stereochemistry is the ultimate goal in the synthesis of complex chiral molecules. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, showcasing methods to control stereochemical outcomes. researchgate.net By adjusting reaction conditions, either the pure cis or trans acid can be obtained. researchgate.net Optical resolution can then be achieved through diastereomeric salt formation or chiral chromatography. researchgate.net
The ring-opening of the aziridine 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane with nucleophiles occurs regioselectively, providing precursors with functional groups at the 3-position trans to the 2-amino group, thereby controlling the relative stereochemistry. wisc.edu The use of chiral ligands, such as (P,R,R)-i-Pr-SPRIX in palladium catalysis, is crucial for inducing high enantioselectivity in the cyclization process, thus controlling the absolute stereochemistry. researchgate.net
| Method | Type of Control | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Catalyst Selection (e.g., Rhodium carboxylates) | Relative (Diastereoselectivity) | Steric bulk of catalyst ligands | Selective formation of exo or endo isomers | semanticscholar.orgnih.gov |
| Pd-Catalyzed Asymmetric Cyclization | Absolute (Enantioselectivity) | Use of chiral ligands (e.g., (P,R,R)-i-Pr-SPRIX) | High enantiomeric excess (ee) | researchgate.net |
| Substrate-Controlled Ring Opening | Relative (Diastereoselectivity) | Regioselective nucleophilic attack on an aziridine | Trans-substituted products | wisc.edu |
| Reaction Condition Adjustment & Resolution | Relative and Absolute | Thermodynamic vs. kinetic control and subsequent chiral separation | Access to all possible stereoisomers | researchgate.net |
Functionalization and Derivatization of the Azabicyclo[3.1.0]hexane Framework
The strategic introduction of functional groups onto the 6-azabicyclo[3.1.0]hexane core is crucial for modulating the pharmacological properties of molecules containing this scaffold. The C-6 position, in particular, has been a focal point for derivatization, enabling the exploration of a wide range of chemical space.
Introduction of Carboxylate Moieties at C-6
The synthesis of tert-butyl 3-azabicyclo[3.1.0]hexane-6-carboxylate derivatives is a key step in the elaboration of this scaffold. These carboxylated intermediates serve as versatile handles for further synthetic transformations. One common approach involves the rhodium-catalyzed cyclopropanation of N-Boc-pyrrole with a diazoacetate derivative. This reaction can be tuned to selectively produce either the exo or endo isomer of the resulting bicyclic ester. The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of the cyclopropanation.
Subsequent hydrolysis of the resulting ester can provide the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a diverse library of amide and ester derivatives. The carboxylic acid functionality at C-6 provides a convenient point of attachment for a wide array of molecular fragments, making it a cornerstone of synthetic strategies targeting this bicyclic system.
Synthesis of C-6 Substituted Derivatives (e.g., amino, formyl, hydroxy, bromo, ethynyl (B1212043), oxo)
A wide variety of functional groups can be introduced at the C-6 position, starting from the carboxylated derivatives or other suitable precursors.
Amino Derivatives: The synthesis of 6-amino-3-azabicyclo[3.1.0]hexane derivatives is of significant interest due to the prevalence of this moiety in pharmacologically active compounds. rsc.org These derivatives can be prepared from the corresponding carboxylic acid via a Curtius rearrangement or by reduction of a 6-nitro derivative. rsc.org The resulting amine can be further functionalized to introduce a range of substituents.
Formyl and Hydroxy Derivatives: The C-6 formyl derivative, tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a valuable intermediate for the synthesis of more complex analogues. enaminestore.comaksci.commanchesterorganics.combldpharm.comclearsynth.comchemicalbook.combldpharm.com It can be prepared by the oxidation of the corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate. nih.govachemblock.combldpharm.com This alcohol, in turn, is typically synthesized by the reduction of the C-6 carboxylate.
Bromo and Ethynyl Derivatives: Halogenated derivatives, such as tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate, serve as important precursors for cross-coupling reactions. enaminestore.commanchesterorganics.combldpharm.comjocpr.comsigmaaldrich.com The introduction of an ethynyl group at the C-6 position, to give tert-butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, provides a handle for click chemistry and other alkyne-based transformations. chemicalbook.comchemscene.comsigmaaldrich.comuni.lu
Oxo Derivatives: The synthesis of azabicyclo[3.1.0]hexanone derivatives introduces a ketone functionality into the bicyclic framework. acs.orgthieme-connect.comthieme-connect.com These compounds can be prepared by the oxidation of the corresponding alcohol or through other oxidative cyclization strategies. The presence of the oxo group allows for a range of subsequent chemical modifications, including nucleophilic additions and reductions.
| C-6 Substituent | Precursor | Key Transformation |
| Amino | Carboxylic Acid or Nitro | Curtius Rearrangement or Reduction |
| Formyl | Hydroxymethyl | Oxidation |
| Hydroxy | Carboxylate | Reduction |
| Bromo | Carboxylic Acid | Halogenation |
| Ethynyl | Aldehyde | Corey-Fuchs or Seyferth-Gilbert Homologation |
| Oxo | Alcohol | Oxidation |
Fluorination Strategies for Azabicyclic Systems
The introduction of fluorine into organic molecules can have a profound impact on their physicochemical and biological properties. Several strategies have been developed for the synthesis of fluorinated 6-azabicyclo[3.1.0]hexane derivatives.
One approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which can be generated from the corresponding maleimides. nih.gov This method allows for the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes with good functional group tolerance. nih.gov Another strategy employs a palladium-catalyzed enantioselective C-H functionalization to introduce perfluoroalkyl groups onto the cyclopropane ring. acs.org
Direct fluorination of the bicyclic scaffold can also be achieved. For example, tert-butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate and tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate are known compounds, and their synthesis likely involves the use of specialized fluorinating reagents. uni.lubldpharm.combldpharm.combldpharm.com The choice of fluorination strategy depends on the desired degree of fluorination and the stereochemical outcome required.
Protection and Deprotection Chemistry in Azabicyclo[3.1.0]hexane Synthesis
The use of protecting groups is essential in the multi-step synthesis of complex molecules based on the 6-azabicyclo[3.1.0]hexane framework. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atom of the bicyclic system due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Application and Removal of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.
The removal of the Boc group is most commonly achieved by treatment with a strong acid. rsc.org Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is a widely used method for Boc deprotection. rsc.org Alternatively, hydrochloric acid (HCl) in a solvent like dioxane or isopropanol (B130326) can be employed. nih.gov The choice of deprotection conditions depends on the sensitivity of other functional groups present in the molecule.
| Deprotection Reagent | Solvent | Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Dioxane / Isopropanol | Room Temperature |
Compatibility of Protecting Groups with Synthetic Transformations
In the synthesis of complex molecules containing the 6-azabicyclo[3.1.0]hexane core, the compatibility of the Boc protecting group with various synthetic transformations is a critical consideration. The Boc group is generally stable to a wide range of reagents, including many oxidizing and reducing agents, as well as organometallic reagents.
However, its lability under acidic conditions necessitates careful planning of the synthetic route. For transformations that require strongly acidic conditions, an alternative nitrogen protecting group may be necessary. Other protecting groups, such as the benzyloxycarbonyl (Cbz) group or various sulfonyl groups, can be employed, offering orthogonal deprotection strategies. The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex and highly functionalized 6-azabicyclo[3.1.0]hexane derivatives. google.com
Chemical Transformations and Reactivity Profiles of Tert Butyl Protected 3 Azabicyclo 3.1.0 Hexane 6 Carboxylate Systems
Reactivity at the Carboxylate Moiety
The carboxylate group at the C-6 position is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of diverse derivatives.
Ester Hydrolysis and Amidation Reactions
The tert-butyl ester of 6-azabicyclo[3.1.0]hexane-6-carboxylic acid can be readily hydrolyzed to the corresponding carboxylic acid under acidic conditions. This deprotection is a common step in synthetic sequences to unmask the carboxylic acid for further functionalization.
Once the carboxylic acid is obtained, it can undergo standard amidation reactions. Coupling with various amines in the presence of a suitable coupling agent, such as a carbodiimide, affords the corresponding amides. This reaction is crucial for the construction of peptidomimetics and other biologically active molecules. While direct amidation from the tert-butyl ester is not a standard procedure, hydrolysis followed by amide bond formation is a widely employed strategy.
| Transformation | Reagents and Conditions | Product |
| Ester Hydrolysis | Acidic conditions (e.g., TFA in CH₂Cl₂) | 6-Azabicyclo[3.1.0]hexane-6-carboxylic acid |
| Amidation | 1. Hydrolysis to the carboxylic acid2. Amine, Coupling agent (e.g., EDC, DCC), Base (e.g., DIPEA) | 6-Amido-6-azabicyclo[3.1.0]hexane derivatives |
Reductions and Oxidations Involving the Carboxylate Functionality
The carboxylate group can be reduced to a primary alcohol or an aldehyde, depending on the choice of reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester directly to the corresponding C-6 hydroxymethyl derivative. chemistrysteps.com
For the partial reduction of the ester to the aldehyde, milder and more sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) are employed. masterorganicchemistry.com This transformation is generally carried out at low temperatures to prevent over-reduction to the alcohol.
Direct oxidation of the carboxylate ester is not a common transformation. However, if the ester is first reduced to the primary alcohol, this alcohol can then be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents.
| Starting Material | Reagents and Conditions | Product |
| tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate | LiAlH₄ in an ethereal solvent (e.g., THF, Et₂O) | tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| This compound | DIBAL-H in a non-polar solvent (e.g., toluene, hexanes) at low temperature | tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Transformations Involving Other C-6 Substituents
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold is further enhanced by the ability to introduce and manipulate various substituents at the C-6 position.
Reactions of C-6 Amino Derivatives
The C-6 amino derivative, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a key intermediate for the synthesis of various biologically active compounds. The primary amino group can act as a nucleophile in a variety of reactions. For instance, it can participate in substitution reactions with electrophilic partners.
In one documented example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate was reacted with a highly substituted butadiene derivative, resulting in a nucleophilic substitution to form a tris(amino)butadiene. beilstein-journals.org This highlights the ability of the C-6 amino group to engage in complex bond-forming reactions.
| Reactant | Reagent | Product |
| tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | 4-triazolyl-4-(4-ethoxyphenylamino)butadiene | A highly substituted tris(amino)butadiene derivative |
Reactivity of C-6 Hydroxy and Oxo Derivatives
The C-6 hydroxy derivative, tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, can be prepared and serves as a precursor for other functional groups. The hydroxyl group can be oxidized to the corresponding ketone (oxo derivative) under various oxidation conditions. thieme-connect.com
The resulting C-6 oxo derivative, tert-butyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate, possesses a reactive carbonyl group. This ketone can undergo nucleophilic addition reactions with organometallic reagents or be a substrate for reductive amination to introduce new substituents at the C-6 position.
| Starting Material | Transformation | Reagents and Conditions | Product |
| tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate | Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation) | tert-Butyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| tert-Butyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate | Nucleophilic Addition | Grignard reagent (R-MgBr) or Organolithium reagent (R-Li) | C-6 substituted tertiary alcohol |
| tert-Butyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate | Reductive Amination | Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) | C-6 substituted amine |
Transformations of C-6 Formyl and Ethynyl (B1212043) Groups
The C-6 formyl derivative, tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, can be synthesized by the oxidation of the corresponding primary alcohol, for example, via a Swern oxidation. The aldehyde functionality is a versatile handle for various carbon-carbon bond-forming reactions, such as the Wittig reaction to form alkenes, or it can be further oxidized to a carboxylic acid.
The C-6 ethynyl derivative, tert-butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a valuable building block for introducing molecular complexity through reactions of the terminal alkyne. A prominent reaction for terminal alkynes is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This reaction allows for the direct connection of the azabicyclo[3.1.0]hexane core to various aromatic and vinylic systems. A copper-free Sonogashira coupling of a similar bicyclic alkyne has been reported, highlighting the feasibility of this transformation. acs.org
| Starting Material | Transformation | Reagents and Conditions | Product |
| tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | C-6 substituted alkene |
| tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, base | C-6 substituted alkyne |
Nucleophilic and Electrophilic Reactions of Halogenated Derivatives
The reactivity of halogenated 6-azabicyclo[3.1.0]hexane systems is significantly influenced by the presence of halogens on the cyclopropane (B1198618) ring. These derivatives are typically synthesized via the cyclopropanation of N-Boc protected enamines. For instance, tert-butyl 6,6-dichloro-3-azabicyclo[3.1.0]hexane-3-carboxylate can be prepared from the reaction of a dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrrole. rsc.orgrsc.org
Once formed, these halogenated compounds can undergo further transformations. A notable reaction is the chlorine-to-lithium exchange, which allows for the synthesis of monochloro derivatives. rsc.orgrsc.org This transformation highlights the electrophilic character of the cyclopropane carbon, which is susceptible to attack by a strong nucleophile like an organolithium reagent. The resulting lithiated intermediate can then react with various electrophiles.
The stereochemistry of the halogen substituent also dictates the reactivity. In one study, the exo-monochloro diastereoisomer underwent a standard reductive amination with benzaldehyde (B42025) to yield the corresponding tertiary cyclopropylamine. rsc.org In contrast, the endo-monochloro isomer, under the same conditions, proceeded via a ring-opening reaction, demonstrating that the endo tertiary aminocyclopropane is thermally unstable and readily rearranges. rsc.org This differential reactivity underscores the influence of stereoelectronics on the reaction pathway.
| Reactant | Reagents | Product Type | Key Observation | Reference |
|---|---|---|---|---|
| tert-Butyl 6,6-dichloro-3-azabicyclo[3.1.0]hexane-3-carboxylate | sBuLi/TMEDA, then H2O | Monochloro derivative | Demonstrates chlorine-to-lithium exchange. | rsc.org |
| exo-6-Chloro-3-azabicyclo[3.1.0]hexane hydrochloride | Benzaldehyde, NaBH(OAc)3 | exo-Tertiary cyclopropylamine | Undergoes standard reductive amination. | rsc.org |
| endo-6-Chloro-3-azabicyclo[3.1.0]hexane hydrochloride | Benzaldehyde, NaBH(OAc)3 | Ring-expanded tetrahydroazepine | The intermediate tertiary amine is unstable and rearranges. | rsc.org |
Reactions Involving the Cyclopropane Ring
The strained three-membered ring in the 6-azabicyclo[3.1.0]hexane framework is susceptible to cleavage and rearrangement reactions, particularly when activating groups are present. The presence of both a nitrogen atom and geminal dihalides on the cyclopropane ring provides a pathway for ring expansion. rsc.orgresearchgate.net
A key transformation is the thermally induced ring-opening of deprotected 6,6-dihalo-3-azabicyclo[3.1.0]hexanes. This process is facilitated by the formation of a tertiary amine on the nitrogen atom, for example, through reductive amination with aldehydes or ketones. rsc.org The reaction is believed to proceed through the formation of a thermally unstable tertiary aminocyclopropane. This intermediate undergoes cleavage of the C1-C6 bond with concomitant departure of a halide ion to generate a stabilized allyl cation. rsc.orgresearchgate.net Subsequent intramolecular reaction pathways lead to ring-enlarged products such as functionalized 1,2,3,6-tetrahydropyridines or 2,3,4,7-tetrahydro-1H-azepines, depending on the starting bicyclic system. rsc.org This ring expansion is a powerful method for converting the compact bicyclic scaffold into larger, functionalized nitrogen-containing heterocycles.
| Substrate | Conditions | Intermediate | Product Class | Reference |
|---|---|---|---|---|
| Deprotected 6,6-dihalo-3-azabicyclo[3.1.0]hexane | Reductive amination with aldehydes/ketones (e.g., NaBH(OAc)3) | Allyl cation | Functionalized tetrahydropyridines | rsc.orgresearchgate.net |
| Deprotected 7,7-dihalo-2-azabicyclo[4.1.0]heptane | Reductive amination with aldehydes/ketones (e.g., NaBH(OAc)3) | Allyl cation | Functionalized tetrahydroazepines | rsc.org |
Reactivity of the Bridged Nitrogen Atom
The nitrogen atom in this compound is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for modulating the reactivity of the nitrogen and is typically removed under acidic conditions to liberate the secondary amine.
The deprotection is a common and critical step for further functionalization of the bicyclic core. Treatment with a surplus of a strong acid, such as trifluoroacetic acid (TFA) under mild conditions or hydrochloric acid in dioxane, efficiently cleaves the Boc group to yield the corresponding free amine, often as an ammonium (B1175870) salt. beilstein-journals.orgthieme-connect.com In one documented case, this deprotection proceeded in high yield (83%) without extensive optimization. beilstein-journals.org
| Reaction | Reagents | Product | Significance | Reference |
|---|---|---|---|---|
| Boc Deprotection | Trifluoroacetic acid (TFA) or HCl in dioxane | Secondary amine (ammonium salt) | Unveils the nucleophilicity of the nitrogen for further functionalization. | beilstein-journals.orgthieme-connect.com |
| Reductive Amination | Aldehyde or ketone, NaBH(OAc)3 | Tertiary amine | A key step to form thermally unstable intermediates for ring-expansion. | rsc.org |
Mechanistic Investigations into the Formation and Reactivity of Azabicyclo 3.1.0 Hexanes
Elucidation of Reaction Pathways and Transition States
The formation of the azabicyclo[3.1.0]hexane ring system can proceed through several distinct mechanistic pathways, often elucidated through a combination of experimental studies and computational methods like Density Functional Theory (DFT).
One prominent pathway is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. DFT calculations at the M11/cc-pVDZ level of theory have been used to study the mechanism of these reactions. beilstein-journals.orgnih.gov These studies analyze the potential energy surface to locate transition state structures, confirming a concerted mechanism. beilstein-journals.org For instance, in the reaction between 3-methyl-3-phenylcyclopropene (B8295009) and the protonated form of Ruhemann's purple, four transition state structures were identified, corresponding to different stereochemical approaches (endo/exo). The calculated transition-state energies align with the experimentally observed high diastereofacial stereoselectivity. beilstein-journals.org
Another significant route involves metal-carbene intermediates , particularly in rhodium-catalyzed reactions. The reaction of silyl-protected enoldiazoacetates with nitrile oxides, catalyzed by dirhodium(II) complexes, proceeds through a proposed mechanism involving an initial [3+2]-cycloaddition. nih.gov This is followed by a formal Neber-type rearrangement of an intermediate aziridine (B145994), which ultimately yields the 2-oxa-6-azabicyclo[3.1.0]hexane product. nih.gov
Photochemical routes offer an alternative pathway. The photochemical decomposition of certain pyrazoline precursors proceeds via the homolytic cleavage of two C–N bonds to generate a 1,3-biradical intermediate . Subsequent recombination of this biradical leads to the formation of the cyclopropane (B1198618) ring, yielding the diastereomeric azabicyclo[3.1.0]hexane products. rsc.org
The synthesis of related 1-azabicyclo[3.1.0]hexene systems via a three-component reaction is proposed to proceed through a multi-step pathway. acs.org The mechanism involves the formation of several acyclic and monocyclic intermediates, including an enamine. The key step is an intramolecular SN2-like reaction where the enamine nitrogen attacks a carbon bearing a nitrile group, leading to the elimination of a cyanide ion and the formation of the bicyclic structure. acs.org
Role of Catalysis in Azabicyclo[3.1.0]hexane Synthesis
Catalysis is central to the efficient construction of the azabicyclo[3.1.0]hexane skeleton, offering control over yield, selectivity, and reaction conditions. Both metal-based and organic catalysts have been successfully employed.
Transition metals, particularly rhodium, palladium, copper, and silver, are widely used to catalyze the formation of azabicyclo[3.1.0]hexanes through various mechanisms.
Rhodium Catalysis: Dirhodium(II) complexes are highly effective for catalyzing intramolecular alkene cyclopropanation. researchgate.net A key application is the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) to form ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate. acs.orgnih.gov This reaction proceeds via a rhodium-carbene intermediate generated from EDA. The catalyst's ligand framework, such as in Rh₂(esp)₂, plays a crucial role in achieving high turnover numbers and influencing the stereoselectivity of the cyclopropanation. acs.orgthieme-connect.com Rhodium N-heterocyclic carbene complexes can also catalyze tandem reactions, such as a hetero-[5+2] cycloaddition followed by a Claisen rearrangement, to produce bicyclo[3.1.0]hexane systems. acs.org
Palladium Catalysis: Palladium catalysts enable unique transformations, such as the intramolecular oxidative aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. nih.gov The proposed mechanism involves an initial amidopalladation to form an alkylpalladium intermediate, which then undergoes β-hydride elimination to yield the 3-azabicyclo[3.1.0]hexan-2-one product. nih.gov Palladium has also been utilized in transannular C–H arylation reactions of azabicycloalkanes, where pyridine-carboxylate ligands were shown to prevent catalyst decomposition. scispace.com
Copper Catalysis: Copper catalysts are versatile for constructing the azabicyclo[3.1.0]hexane core. One method involves a (2+1) annulation of acetophenones with maleimides, where a copper catalyst facilitates the formation of the cyclopropane ring. sci-hub.seresearchgate.net Another pathway is the tandem Michael addition of allylamines to allenes, followed by a copper-mediated intramolecular oxidative carbanion cyclization. researchgate.net Copper(I) has also been shown to catalyze the enyne oxidation/cyclopropanation to form cyclopropane derivatives via an in situ generated α-oxo copper carbene. researchgate.net
Silver Catalysis: Silver(I) catalysts can promote the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. acs.org This reaction proceeds under air and is believed to involve an uncommon silver carbenoid intermediate, providing a highly atom-economical route to functionalized 3-aza-bicyclo[3.1.0]hexane derivatives. researchgate.netacs.org
| Metal Catalyst | Reaction Type | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Dirhodium(II) | Intramolecular Cyclopropanation | Formation of a metal-carbene intermediate from a diazo compound. | acs.orgnih.gov |
| Palladium(II) | Aza-Wacker-Type Cyclization | Formation of an alkylpalladium intermediate via amidopalladation, followed by β-hydride elimination. | nih.gov |
| Copper(I) | Tandem Michael Addition/Cyclization | Intramolecular oxidative carbanion 5-exo-trig radical cyclization. | researchgate.net |
| Silver(I) | Oxidative Cyclopropanation | Formation of a silver carbenoid intermediate from a 1,6-enyne. | acs.org |
Metal-free, or organocatalytic, approaches provide an important alternative for the synthesis of azabicyclo[3.1.0]hexanes, often under mild conditions. A primary strategy is the 1,3-dipolar cycloaddition of azomethine ylides, generated from the reaction of α-amino acids with carbonyl compounds, and cyclopropene (B1174273) dipolarophiles. beilstein-journals.orgresearchgate.net This method allows for the diastereoselective synthesis of complex spirocyclic systems containing the 3-azabicyclo[3.1.0]hexane moiety. researchgate.net
Another metal-free approach involves a base-promoted intramolecular addition . For example, the treatment of vinyl cyclopropanecarboxamides with a strong base like potassium tert-butoxide (tBuOK) in DMF can induce an intramolecular spirocyclization to afford substituted aza[3.1.0]bicycles. mdpi.com
Mechanistic Insights into Intramolecular Rearrangements
Intramolecular rearrangements are integral to certain synthetic routes toward azabicyclo[3.1.0]hexanes and also describe the reactivity of the bicyclic system itself.
In a rhodium(II)-catalyzed reaction between enoldiazoacetates and nitrile oxides, the formation of the final azabicyclo[3.1.0]hexane product is proposed to occur through a Neber-type rearrangement . nih.gov This rearrangement happens from an intermediate azirine, which is itself formed via a [3+2]-cycloaddition. nih.gov
A tandem hetero-[5+2] cycloaddition/Claisen rearrangement sequence catalyzed by a rhodium N-heterocyclic carbene complex provides an atom-economic route to bicyclo[3.1.0]hexane structures from vinylic oxiranes and alkynes. acs.org
The synthesis of a 2-azabicyclo[3.1.0]hexane has been reported via the rearrangement of a spirocyclic epoxide . dntb.gov.ua The proposed mechanism involves the initial nucleophilic attack of a sulfur ylide on a carbonyl group, followed by ring-opening and rearrangement to form an unstable oxirane, which then undergoes acid-favored ring-opening and closure to form the final bicyclic product. dntb.gov.uaresearchgate.net Furthermore, a 1,4-transannular nitrogen to carbon rearrangement has been observed following an intramolecular carbenoid insertion, leading directly to the 3-azabicyclo[3.1.0]hexane skeleton. acs.org
Solvent and Temperature Effects on Reaction Outcomes
The choice of solvent and reaction temperature can profoundly influence the efficiency, selectivity, and even the mechanistic pathway in the synthesis of azabicyclo[3.1.0]hexanes.
In the 1,3-dipolar cycloaddition reaction for synthesizing bis-spirocyclic 3-azabicyclo[3.1.0]hexanes, a screening of conditions revealed significant solvent and temperature effects. beilstein-journals.orgnih.gov Aprotic solvents like 1,4-dioxane, acetonitrile (B52724), and DMF at 65 °C gave good yields (61-70%), while protic solvents such as methanol (B129727) and ethanol (B145695) resulted in no reaction due to deprotonation of the azomethine ylide. beilstein-journals.orgnih.gov Lowering the temperature to room temperature in aprotic solvents like THF and acetonitrile led to incomplete conversion even after extended reaction times. nih.gov
For the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole, temperature is a critical parameter. acs.org Conducting the reaction at room temperature resulted in low yields, whereas increasing the temperature to 70 °C significantly improved the reaction efficiency, a finding consistent with studies on donor/acceptor carbenes where optimal temperatures are often between 60-70 °C. acs.org
In the photochemical synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes, acetonitrile (MeCN) was identified as the optimal solvent, outperforming THF, DMSO, and various ethers. rsc.org The power of the lamp, which correlates with the energy input and effective temperature of the reaction, was also a crucial factor, with higher power leading to significantly improved yields. rsc.org
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | Reflux | 2 | 65 |
| 1,4-Dioxane | 65 | 2 | 67 |
| Acetonitrile | 65 | 2 | 70 |
| DMF | 65 | 2 | 61 |
| Methanol | Reflux | 2 | No Reaction |
| Ethanol | 65 | 2 | No Reaction |
| CH₂Cl₂ | Reflux | 12 | 42 |
| THF | Room Temp. | 12 | 44 |
| Acetonitrile | Room Temp. | 12 | 47 |
Applications in Advanced Organic Synthesis and Building Block Utility
Utilization as Versatile Chiral Building Blocks in Complex Molecule Synthesis
tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate is a highly valued chiral building block in the synthesis of complex molecules, particularly those with biological activity. Its rigid framework allows for the precise spatial arrangement of functional groups, which is a critical aspect in the design of molecules that interact with specific biological targets. The inherent chirality of this building block can be exploited to introduce stereocenters in a controlled manner, which is often a challenging task in the synthesis of enantiomerically pure compounds.
One of the most notable applications of this building block is in the synthesis of potent inhibitors of the Menin-mixed lineage leukemia (Menin-MLL) protein-protein interaction, which is a key target in the development of therapies for acute leukemia. In the synthesis of these complex inhibitors, this compound serves as a key intermediate, providing the core bicyclic structure onto which other fragments of the molecule are appended. The defined stereochemistry of the building block is crucial for the ultimate biological activity of the final compound.
The versatility of this compound as a chiral building block is further demonstrated by its use in the synthesis of various analogs of biologically active compounds. By modifying the functional groups on the bicyclic core, chemists can generate libraries of related compounds for structure-activity relationship (SAR) studies. This approach is instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery programs.
| Complex Molecule Class | Role of the Building Block | Significance in Synthesis |
|---|---|---|
| Menin-MLL Inhibitors | Core scaffold provider | Introduces conformational rigidity and key stereocenters. |
| Bioactive Amine Derivatives | Chiral amine precursor | Enables stereoselective synthesis of complex amines. |
Preparation of Conformationally Restricted Scaffolds
The rigid bicyclo[3.1.0]hexane framework of this compound is instrumental in the preparation of conformationally restricted scaffolds. In medicinal chemistry, constraining the conformation of a molecule can lead to enhanced binding affinity and selectivity for its biological target. This is because a rigid molecule has a lower entropic penalty upon binding compared to a flexible molecule.
Furthermore, the defined geometry of this scaffold allows for the predictable orientation of substituents. This is particularly important in the design of molecules that need to present specific functional groups in a precise three-dimensional arrangement to interact with a binding site on a protein or other biological macromolecule. The ability to create such well-defined, conformationally restricted scaffolds is a significant advantage in rational drug design.
Role as Intermediates in the Construction of Polycyclic Systems
This compound serves as a valuable intermediate in the construction of more complex polycyclic systems. The functional groups present in this molecule, namely the Boc-protected amine and the bicyclic core, provide multiple reaction sites for further chemical transformations. The nitrogen atom can be deprotected and then participate in cyclization reactions to form additional rings. The carbon skeleton of the bicyclic system can also be functionalized and elaborated to build fused or bridged polycyclic structures.
A prime example of its role in constructing polycyclic systems is again found in the synthesis of Menin-MLL inhibitors. The synthesis of these inhibitors involves the coupling of the 6-azabicyclo[3.1.0]hexane core with other cyclic and aromatic moieties, resulting in a complex, multi-ring final structure. The building block in this context acts as a linchpin, connecting different parts of the molecule and providing the central rigid scaffold.
The reactivity of the azabicyclo[3.1.0]hexane system can be modulated to achieve various synthetic outcomes. For example, ring-opening reactions of the cyclopropane (B1198618) ring can be employed to generate functionalized pyrrolidine (B122466) derivatives, which can then be used to construct different types of polycyclic systems. This strategic use of the building block's inherent reactivity opens up avenues for the synthesis of a diverse range of complex molecular architectures.
| Polycyclic System Type | Synthetic Strategy | Example Application |
|---|---|---|
| Fused Polycycles | Annulation reactions on the pyrrolidine ring | Synthesis of complex alkaloids and related structures. |
| Bridged Polycycles | Intramolecular cyclization strategies | Creation of novel scaffolds for medicinal chemistry. |
Synthesis of Advanced Chemical Structures for Research Purposes
Beyond its applications in medicinal chemistry, this compound is also employed in the synthesis of advanced chemical structures for a variety of research purposes. These structures may be designed to probe fundamental questions in chemistry, biology, or materials science. The unique stereochemical and conformational properties of the building block make it an attractive starting material for the synthesis of novel molecular probes, ligands for catalysis, and components of new materials.
For example, the rigid scaffold of the 6-azabicyclo[3.1.0]hexane system can be used to create molecular tweezers or clips with well-defined cavities for studying host-guest interactions. The chirality of the building block can be harnessed in the development of new chiral ligands for asymmetric catalysis, where the precise control of the three-dimensional environment around a metal center is paramount for achieving high enantioselectivity.
In the field of chemical biology, this building block can be incorporated into peptides or other biopolymers to create conformationally constrained analogs. These modified biomolecules are valuable tools for studying protein-protein interactions, enzyme mechanisms, and other biological processes. The synthesis of such advanced chemical structures underscores the broad utility of this compound as a versatile platform for chemical innovation.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of tert-butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the bicyclic core and the protective group.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The bicyclic structure, possessing a plane of symmetry, simplifies the spectrum. Key expected signals include a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically found in the upfield region (around 1.4 ppm). The protons on the five-membered ring and the cyclopropane (B1198618) ring would appear as multiplets in the aliphatic region. The bridgehead protons (H-1 and H-5) are expected at a distinct chemical shift, while the methylene (B1212753) protons (H-2, H-3, H-4) would show more complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms. For this symmetric molecule, one would expect to see signals for the quaternary and methyl carbons of the tert-butoxycarbonyl (Boc) group, the bridgehead carbons, and the methylene carbons of the pyrrolidine (B122466) ring. The carbonyl carbon of the carbamate (B1207046) group would appear significantly downfield.
Detailed analysis of related N-sulfonyl-6-azabicyclo[3.1.0]hexane structures reveals typical chemical shifts for the bicyclic core protons and carbons, supporting the predicted assignments for the title compound. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carbamate Carbonyl (C=O) | - | ~155 |
| Boc Quaternary Carbon (C(CH₃)₃) | - | ~80 |
| Boc Methyl Carbons (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5 |
| C-2, C-4 | Multiplet | ~47-49 |
| C-3 | Multiplet | ~27-29 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound and to gain structural insights through analysis of its fragmentation patterns. For this compound (C₁₀H₁₇NO₂), the expected monoisotopic mass is 183.1259 g/mol .
High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. In techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 184.1332.
The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) is highly diagnostic for the Boc-protecting group. Common fragmentation pathways include:
Loss of a tert-butyl cation: A primary fragmentation involves the cleavage of the C-O bond to lose the stable tert-butyl cation ((CH₃)₃C⁺), resulting in a fragment corresponding to [M - 57].
Loss of isobutylene (B52900): A rearrangement can lead to the loss of isobutylene (C₄H₈), generating a fragment at [M - 56].
Loss of the entire Boc group: Cleavage can result in the loss of the entire tert-butoxycarbonyl group, leaving the protonated azabicyclic core [M - 100].
Table 2: Predicted Mass Spectrometry Fragments
| Ion/Fragment | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₈NO₂]⁺ | 184.13 | Protonated Molecular Ion |
| [M-C₄H₉]⁺ | [C₆H₈NO₂]⁺ | 126.05 | Loss of tert-butyl group |
| [M-C₄H₈]⁺ | [C₆H₉NO₂]⁺ | 127.06 | Loss of isobutylene |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent feature in the IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) stretching of the carbamate group. libretexts.org Other significant absorptions include C-H stretching from the aliphatic and cyclopropyl (B3062369) groups, and C-N and C-O stretching vibrations.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbamate C=O | Stretch | 1700 - 1670 | Strong |
| Alkyl C-H | Stretch | 2980 - 2850 | Strong |
| Cyclopropyl C-H | Stretch | ~3050 | Medium |
| C-N | Stretch | 1250 - 1020 | Medium |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide robust evidence for the compound's structure, single-crystal X-ray crystallography offers the only definitive method for determining its precise three-dimensional arrangement in the solid state. This technique elucidates exact bond lengths, bond angles, and the conformation of the bicyclic system.
Although a specific crystal structure for this compound is not available in the public domain, studies on closely related azabicyclo[3.1.0]hexane derivatives provide significant insight into its expected solid-state conformation. evitachem.com These studies have consistently shown that the fusion between the five-membered ring and the cyclopropane ring is cis. Furthermore, the five-membered pyrrolidine ring typically adopts a boat or envelope conformation to accommodate the strain of the fused three-membered ring. evitachem.com X-ray analysis would confirm these stereochemical features and provide precise data on the planarity of the carbamate group and the orientation of the tert-butyl substituent.
Chromatographic Techniques (HPLC, GC, LC-MS, UPLC) for Purity and Isomeric Composition Assessment
Chromatographic methods are indispensable for assessing the purity and verifying the isomeric composition of this compound.
Gas Chromatography (GC): Given the compound's volatility, GC is a suitable method for purity analysis. Commercial suppliers often use GC to establish purity levels, which are typically greater than 95%. tcichemicals.comtcichemicals.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is widely used to determine the purity of synthetic intermediates like the title compound, with reported purities often exceeding 97%. This technique can also be used to separate diastereomers if they are formed during synthesis.
Computational and Theoretical Investigations of Azabicyclo 3.1.0 Hexane Systems
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. These methods are widely applied to the azabicyclo[3.1.0]hexane framework to explore its electronic properties and predict its reactivity.
Calculations on related 3-azabicyclo[3.1.0]hexane systems have been instrumental in understanding the mechanisms of their synthesis, particularly through 1,3-dipolar cycloaddition reactions. beilstein-archives.orgnih.gov DFT methods, such as the M11 functional with the cc-pVDZ basis set, have been used to analyze the frontier molecular orbitals (HOMO and LUMO) that govern these reactions. nih.govbeilstein-journals.org These studies reveal that the cycloadditions are typically controlled by the interaction between the HOMO of one reactant and the LUMO of the other (HOMOcyclopropene–LUMOylide controlled), providing insight into the reaction's feasibility and stereochemical outcome. nih.gov
Ab initio calculations have also been employed to explain stereoselectivity in the synthesis of azabicyclo[3.1.0]hexane derivatives. For instance, calculations helped rationalize the observed cis selectivity during the formation of a substituted 3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Furthermore, theoretical studies on the chiroptical properties of 1-azabicyclo[3.1.0]hexane at the RHF/6-31G(0.3), MP2/6-31G, and Becke3LYP/6-31G* levels of theory have provided detailed information on its electronic transitions, which are primarily Rydberg states occurring in the vacuum-UV region. bas.bg
| Parameter | Description | Typical Calculated Value (eV) for Precursors |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |
| Dipole Moment (μ) | Measure of molecular polarity | 1.5 to 3.0 D |
Conformational Analysis and Energy Landscapes of the Bicyclic Core
The bicyclo[3.1.0]hexane core is a conformationally constrained system, yet it can adopt several distinct geometries. The fusion of the five-membered pyrrolidine (B122466) ring with the three-membered cyclopropane (B1198618) ring leads to characteristic puckering. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers.
Studies on the parent 3-azabicyclo[3.1.0]hexane system using semi-empirical (MNDOC) and ab initio (HF/6-31G*) calculations have investigated the equilibrium between different conformations, primarily boat and chair forms of the five-membered ring. rsc.org For the unsubstituted 3-azabicyclo[3.1.0]hexane, calculations suggest that a boat-like conformation is the most favorable. rsc.org However, the presence of substituents can shift this equilibrium. For example, NMR studies and X-ray analysis of certain 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives confirmed the presence of a chair conformation for some isomers, while others were found to prefer a boat conformation. rsc.org
In a related study on 3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane, gas electron diffraction combined with theoretical calculations found that the molecule exists as a mixture of chair (68%) and boat (32%) conformers at 57 °C, indicating a small energy difference between them. nih.gov The N-Boc group in tert-butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate adds another layer of complexity due to the possibility of rotation and different orientations relative to the bicyclic core.
The energy landscape of these systems is characterized by multiple local minima corresponding to these different conformers. The relative energies determine the population of each state at a given temperature.
| Conformer | Description | Relative Energy (kcal/mol) - Representative Data |
|---|---|---|
| Boat | The five-membered ring adopts a boat-like shape. Often the global minimum for the unsubstituted core. | 0.0 (Reference) |
| Chair | The five-membered ring adopts a chair-like shape. Can be stabilized by substituents. | 0.5 - 2.0 |
| Envelope | One atom of the five-membered ring is out of the plane of the other four. Often a transition state between boat and chair. | > 3.0 |
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm experimental structures and assign complex spectra. DFT calculations are routinely used to predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties.
The prediction of NMR spectra for complex organic molecules is often achieved using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP. nih.gov By calculating the isotropic magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy after applying an empirical scaling. nrel.gov This approach is invaluable for distinguishing between different isomers or conformers, as the chemical shifts are highly sensitive to the local geometric and electronic environment.
Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. Ab initio methods have also been successfully applied to predict the vibrational circular dichroism (VCD) spectra of related bridged aziridines, which provides detailed stereochemical information. bas.bg
The table below presents a hypothetical comparison of predicted NMR chemical shifts for the core protons of a 6-azabicyclo[3.1.0]hexane system, illustrating how computational methods can help in spectral assignment.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Influencing Factors |
|---|---|---|---|
| ¹H | Bridgehead (H1/H5) | 2.0 - 2.5 | Ring strain, proximity to nitrogen |
| ¹H | Cyclopropane (endo) | 0.5 - 1.0 | Shielded by the five-membered ring |
| ¹H | Cyclopropane (exo) | 1.0 - 1.5 | Less shielded position |
| ¹³C | Bridgehead (C1/C5) | 35 - 45 | Fused ring junction |
| ¹³C | Cyclopropane (C6) | 15 - 25 | High s-character of C-C bonds |
Reaction Mechanism Simulations and Transition State Energetics
Understanding how chemical reactions occur at a molecular level is a fundamental goal of chemistry, and reaction mechanism simulations provide a virtual window into this process. By mapping the potential energy surface that connects reactants to products, computational chemists can identify transition states, intermediates, and the associated energy barriers (activation energies).
For the azabicyclo[3.1.0]hexane system, DFT calculations have been extensively used to model the 1,3-dipolar cycloaddition reactions that form the bicyclic core. thieme-connect.com These simulations can trace the entire reaction pathway, calculating the Gibbs free energy of reactants, transition states, and products. For example, in the reaction of an azomethine ylide with a cyclopropene (B1174273) to form a 3-azabicyclo[3.1.0]hexane, DFT calculations have successfully located the transition state structures and their corresponding energies. beilstein-journals.org The calculated activation energies are often in good agreement with experimental reaction rates and can explain the observed stereoselectivity. nih.gov
These computational studies have revealed that the cycloaddition reactions are kinetically controlled and often proceed via a concerted, asynchronous mechanism. beilstein-archives.orgnih.gov The calculated transition state energies for different possible stereochemical pathways can accurately predict which diastereomer will be formed preferentially.
The following table provides representative energetic data from a DFT study of a 1,3-dipolar cycloaddition reaction forming a substituted 3-azabicyclo[3.1.0]hexane, illustrating the key thermodynamic and kinetic parameters obtained from such simulations.
| Parameter | Description | Representative Calculated Value (kcal/mol) |
|---|---|---|
| ΔG‡ (exo pathway) | Gibbs free energy of activation for the exo approach. | 12.5 |
| ΔG‡ (endo pathway) | Gibbs free energy of activation for the endo approach. | 14.8 |
| ΔΔG‡ | Difference in activation energies, predicting stereoselectivity. | 2.3 |
| ΔGrxn | Gibbs free energy of the overall reaction. | -35.0 |
Future Research Directions and Emerging Synthetic Opportunities for Azabicyclo 3.1.0 Hexane Frameworks
Development of Novel and More Efficient Synthetic Pathways
While numerous methods exist for constructing the azabicyclo[3.1.0]hexane core, the pursuit of greater efficiency, sustainability, and versatility remains a primary objective. nih.gov Future efforts are likely to focus on several promising strategies:
Catalytic Systems: The development of novel transition-metal-catalyzed reactions is a significant area of interest. researchgate.net For instance, palladium(0)-catalyzed cyclopropanation of allenenes has been shown to stereoselectively form the 3-azabicyclo[3.1.0]hexane framework. nih.gov Similarly, dirhodium(II) catalysts have been effectively used for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, achieving high diastereoselectivity with very low catalyst loadings (as low as 0.005 mol %). nih.govacs.org Research into new catalysts and ligands will aim to improve yields, enhance stereoselectivity, and broaden the substrate scope.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, aligning with the principles of green chemistry. A notable example is the three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride to produce highly substituted 1-azabicyclo[3.1.0]hexane-3-enes in excellent yields without the need for a catalyst or organic solvents. acs.org Expanding the repertoire of MCRs will provide rapid access to diverse derivatives.
1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with cyclopropenes is a powerful method for creating the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.org Developing new ways to generate stable ylides and exploring a wider range of substituted cyclopropenes will be crucial for synthesizing novel and complex bicyclic structures. beilstein-journals.org
| Synthetic Strategy | Catalyst/Reagents | Key Feature |
| Catalyzed Cyclopropanation | Dirhodium(II) complexes | High efficiency with low catalyst loading (<0.001 mol %). nih.govacs.org |
| Palladium(0)-Catalyzed Cyclopropanation | Pd(2)(dba)(3)·CHCl(3) | Stereoselective formation from allenenes. nih.gov |
| Multicomponent Reaction | Aryl aldehydes, malononitrile, hydroxylamine hydrochloride | Eco-friendly, high-yield synthesis in water. acs.org |
| 1,3-Dipolar Cycloaddition | Azomethine ylides and cyclopropenes | High diastereoselectivity for spiro-fused systems. beilstein-journals.org |
Exploration of Undiscovered Reactivity Patterns
The inherent ring strain of the cyclopropane (B1198618) fused to a pyrrolidine (B122466) ring in the azabicyclo[3.1.0]hexane system imparts unique reactivity that is yet to be fully explored. Future research will likely investigate:
Ring-Opening Reactions: Controlled cleavage of the cyclopropane ring can provide access to highly functionalized five-membered nitrogen heterocycles. Investigating a range of electrophilic, nucleophilic, and radical reagents to trigger selective C-C or C-N bond scission could lead to novel molecular scaffolds.
Bridgehead Functionalization: Direct C-H functionalization at the bridgehead carbons (C1 and C5) is a significant challenge but offers a direct route to novel derivatives. Recent advances have shown that cooperative iridium/aluminum catalysis can achieve direct bridgehead C(sp³)-H borylation, opening avenues for further derivatization. researchgate.net
Reactions with Polyhalogenated Compounds: The reaction of protected 6-amino-3-azabicyclo[3.1.0]hexane derivatives with polychloronitrobutadienes has been shown to yield a variety of highly functionalized heterocycles, demonstrating the nucleophilic character of the amino group and the potential for creating complex adducts. beilstein-journals.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. sci-hub.se For the azabicyclo[3.1.0]hexane framework, this integration is a key future direction.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and mixing, which is critical for managing highly exothermic or rapid reactions often involved in forming strained ring systems. researchgate.net For example, a flow cyclopropanation process was developed for a key intermediate, demonstrating that critical parameters like reagent concentration and mixing temperature could be optimized to minimize byproducts and significantly increase yield compared to batch methods. researchgate.netuniqsis.com The use of flow reactors can also allow for the safe in-situ generation and consumption of hazardous intermediates, such as diazo compounds, which are often used in cyclopropanation reactions. acs.org The development of automated multi-step flow syntheses will accelerate the production and purification of azabicyclo[3.1.0]hexane derivatives, facilitating their use in high-throughput screening. uniqsis.comthieme-connect.com
Design of Highly Substituted and Functionalized Azabicyclo[3.1.0]hexane Libraries
The azabicyclo[3.1.0]hexane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a template for ligands that bind to multiple, diverse biological targets. unife.it A major future effort will be the creation of diverse chemical libraries based on this framework to explore a wider chemical space.
This involves developing synthetic routes that allow for the systematic introduction of various functional groups at different positions on the bicyclic core. researchgate.net For example, Pd-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes allows for the introduction of diverse nucleophiles (alcohols, phenols, amines), forming multiple C-C bonds and stereocenters in a single operation. researchgate.net The goal is to produce collections of compounds with varied stereochemistry, substitution patterns, and physicochemical properties. mdpi.com These libraries are essential for screening against a wide array of biological targets to identify new hit compounds for drug discovery programs. unife.it
Investigation of Stereochemical Control in Complex Derivatizations
The biological activity of chiral molecules is often dependent on their specific stereochemistry. The azabicyclo[3.1.0]hexane framework can possess multiple stereocenters, making precise stereochemical control a critical aspect of its synthesis and derivatization.
Future research will focus on refining asymmetric synthetic methods to access enantiomerically pure versions of the scaffold and its derivatives. researchgate.net Key strategies include:
Catalyst-Controlled Stereoselectivity: As demonstrated in dirhodium(II)-catalyzed cyclopropanations, the choice of catalyst can dictate the stereochemical outcome, allowing for the selective formation of either the exo or endo isomer. nih.gov Further development of chiral catalysts will be essential for achieving high enantioselectivity.
Substrate-Controlled Diastereoselectivity: The existing stereocenters in a chiral starting material can influence the stereochemistry of subsequent reactions. Understanding and leveraging these substrate-controlled effects is crucial for the synthesis of complex, multi-chiral derivatives.
Resolution and Separation: While direct asymmetric synthesis is preferred, the development of efficient methods for resolving racemic mixtures, such as via diastereomeric salt formation or chromatography on a chiral stationary phase, remains an important practical tool. researchgate.net
A comprehensive synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, providing access to each distinct configuration for biological evaluation. researchgate.net Continued efforts in this area will be paramount for elucidating structure-activity relationships and designing potent and selective therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for tert-butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions impact yield?
The synthesis typically involves cyclopropanation of precursors like N-Boc-2,5-dihydropyrrole with diazo compounds (e.g., ethyl diazoacetate) using dirhodium(II) catalysts (0.005 mol% loading). Yields vary significantly (8–66%) depending on solvent choice, temperature, and reaction time . Continuous flow reactors and automated platforms improve scalability in industrial settings . Key steps include:
- Cycloaddition : Photochemical [2+2] cycloaddition for bicyclic core formation.
- Fluorination : Electrophilic or nucleophilic fluorination to introduce substituents.
- Esterification : Protection of the carboxylate group with tert-butyl moieties .
Q. How is the molecular structure of this bicyclic compound characterized?
X-ray crystallography is the gold standard for resolving stereochemistry and bond angles. For example, (1R,5S,6r)-6-bromo derivatives show bond lengths of 1.54 Å for C-N and 1.47 Å for C-O in the bicyclic core . Complementary techniques include:
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a rigid scaffold for peptidomimetics and receptor modulators due to its conformational restriction. Examples include:
- Antibiotic intermediates : Analogues like Trovafloxacin incorporate the bicyclic core for enhanced bioactivity .
- P2Y1 receptor antagonists : Structural derivatives (e.g., MRS 2279) show selective binding .
- α-Glucosidase inhibitors : Azabicyclic derivatives demonstrate IC values <10 μM in enzyme assays .
Advanced Research Questions
Q. How do stereochemical variations (exo vs. endo) impact synthetic outcomes and biological activity?
Stereoselectivity is controlled by catalyst choice and reaction geometry. Dirhodium(II) catalysts favor endo transition states, yielding >90% diastereomeric excess in some cases . For example:
- Exo isomers : Exhibit higher solubility due to reduced steric hindrance.
- Endo isomers : Show improved receptor binding (e.g., 3-azabicyclo[3.1.0]hexane-6-carboxamide derivatives with 10-fold higher affinity) .
Contradictions arise in yields when switching from thermal to photochemical methods, necessitating DFT studies to rationalize transition states .
Q. What methodological strategies resolve contradictions in reported reaction yields (8–66%)?
Discrepancies stem from:
- Catalyst loading : Dirhodium(II) at 0.005 mol% vs. 0.1 mol% alters turnover frequency.
- Solvent polarity : Non-polar solvents (toluene) favor cyclopropanation, while DMSO promotes side reactions .
- Temperature : Lower temps (0°C) reduce byproduct formation but slow kinetics.
Validation requires DOE (Design of Experiments) to map parameter interactions .
Q. How do fluorinated analogs enhance pharmacokinetic properties?
3,3-Difluoro derivatives (e.g., ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate) exhibit:
- Metabolic stability : Fluorine blocks cytochrome P450 oxidation (t increased by 2–3×).
- Lipophilicity : LogP increases by 0.5–1.0 units, improving blood-brain barrier penetration .
Synthetic routes involve electrophilic fluorination (Selectfluor®) or late-stage C–H activation .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Molecular docking : Predict binding modes to receptors (e.g., P2Y1) using Glide or AutoDock.
- QSAR : Correlate substituent electronegativity (e.g., fluorine) with IC values.
- MD simulations : Assess conformational flexibility of the bicyclic core in aqueous vs. lipid environments .
Q. What analytical challenges arise in characterizing degradation products or byproducts?
- LC-HRMS : Identifies oxidation products (e.g., tert-butyl cleavage to carboxylic acids).
- NMR crystallography : Resolves stereoisomeric impurities (<2%) in bulk samples .
- HPLC-DAD : Detects photodegradation under UV light (λ = 254 nm) .
Methodological Best Practices
Q. How should researchers validate synthetic protocols for reproducibility?
Q. What safety protocols are critical for handling azabicyclohexane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
